1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorophenyl group attached to the indene core
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of indenodihydropyridine and indenopyridine compounds , suggesting potential interactions with biological targets involved in these pathways.
Biochemical Pathways
The compound may be involved in the synthesis of indenodihydropyridine and indenopyridine compounds .
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- typically involves the condensation of 1H-indene-1,3(2H)-dione with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its potential biological activities, such as anti-inflammatory or anticancer properties, are of interest to researchers.
Medicine: It may serve as a lead compound for drug discovery and development. Researchers investigate its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of materials with specific characteristics, such as improved durability or resistance to environmental factors.
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile: This compound shares a similar indene core with a fluorophenyl group but differs in the presence of a carbonitrile group.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound has a different core structure but also features a fluorophenyl group, making it useful for comparison in terms of reactivity and applications.
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDCJLDOHEKIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327278 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16210-64-3 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does INB-F enhance the efficiency and operational stability of organic solar cells?
A1: INB-F acts as a solid, volatile additive during the fabrication of organic solar cells. [] Molecular dynamics simulations demonstrate that INB-F's presence during solution casting influences the organization of non-fullerene acceptor (NFA) molecules. [] Specifically, INB-F reduces the adsorption energy, leading to improved π-π stacking among NFA molecules. [] This enhanced stacking fosters better light absorption and electron mobility within the active layer of the solar cell. []
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